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Introduction
The CMeC-1 cell line, derived from a canine melanoma, serves as a valuable in vitro model for

studying melanoma tumorigenesis, evaluating novel therapeutic agents, and investigating the

complex signaling pathways involved in this aggressive cancer. These application notes

provide a detailed protocol for the successful culture and maintenance of the CMeC-1 cell line,

ensuring reproducibility and reliability of experimental results.

Cell Line Characteristics
Characteristic Description Reference

Cell Line Name CMeC-1 [1]

Synonyms CMeC1, C1 [1]

Species of Origin Canis lupus familiaris (Dog) [1]

Disease Canine Melanoma [1]

Morphology Spindle-shaped [2]

Doubling Time 37.7 ± 3.44 hours [1][3]

Tumorigenicity Yes, in nude mice. [2][3]
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Quantitative Data for Cell Culture
The following tables provide a summary of the quantitative parameters for the culture of CMeC-

1 cells. These are recommended starting points and may require optimization for specific

experimental conditions.

Table 1: Recommended Seeding Densities

Culture Vessel Surface Area (cm²)
Recommended
Seeding Density
(cells/cm²)

Total Cells per
Vessel

T-25 Flask 25 2.0 x 10⁴ 5.0 x 10⁵

T-75 Flask 75 2.0 x 10⁴ 1.5 x 10⁶

6-well Plate 9.5 2.0 x 10⁴ 1.9 x 10⁵

24-well Plate 1.9 2.0 x 10⁴ 3.8 x 10⁴

96-well Plate 0.32 2.0 x 10⁴ 6.4 x 10³

Note: A general seeding density for neoplastic canine melanocytes is recommended at 2 x 10⁴

cells/cm²[4].

Table 2: Expected Cell Yield at Confluency

Culture Vessel Surface Area (cm²)
Expected Cell Yield
(cells/cm²)

Total Cell Yield per
Vessel

T-25 Flask 25 ~1.0 x 10⁵ ~2.5 x 10⁶

T-75 Flask 75 ~1.0 x 10⁵ ~7.5 x 10⁶

Note: A typical yield for confluent mammalian cell lines is approximately 1 x 10⁵ cells/cm²[5].
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CMeC-1 cells

Roswell Park Memorial Institute (RPMI) 1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

0.25% Trypsin-EDTA solution

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

Dimethyl sulfoxide (DMSO)

Sterile cell culture flasks, plates, and pipettes

Humidified incubator (37°C, 5% CO₂)

Inverted microscope

Centrifuge

Hemocytometer or automated cell counter

Cryovials

Complete Growth Medium Preparation
To a 500 mL bottle of RPMI 1640 medium, add 50 mL of FBS to a final concentration of 10%.

Add 5 mL of Penicillin-Streptomycin solution to a final concentration of 100 U/mL Penicillin

and 100 µg/mL Streptomycin.

Store the complete growth medium at 4°C.

Thawing of Cryopreserved CMeC-1 Cells
Rapidly thaw the cryovial of CMeC-1 cells in a 37°C water bath until a small ice crystal

remains.
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Wipe the outside of the vial with 70% ethanol.

Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL

of pre-warmed complete growth medium.

Centrifuge the cell suspension at 150 x g for 5 minutes.

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed

complete growth medium.

Transfer the cell suspension to a T-75 flask.

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Change the medium after 24 hours to remove any residual DMSO.

Subculturing CMeC-1 Cells
CMeC-1 cells should be subcultured when they reach 80-90% confluency.

Aspirate the culture medium from the flask.

Wash the cell monolayer once with 5-10 mL of sterile PBS.

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer

is covered.

Incubate at 37°C for 3-5 minutes, or until the cells detach. Monitor detachment under an

inverted microscope.

Once detached, add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.

Gently pipette the cell suspension up and down to create a single-cell suspension.

Perform a cell count using a hemocytometer or automated cell counter.

Seed new flasks at the recommended seeding density (see Table 1). A general split ratio for

routine maintenance can range from 1:2 to 1:10, depending on the desired cell density and

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


experimental timeline[6][7]. For a 1:5 split, for example, transfer 20% of the cell suspension

to a new flask of the same size and add the appropriate volume of fresh medium.

Incubate the newly seeded flasks at 37°C in a humidified atmosphere with 5% CO₂.

Cryopreservation of CMeC-1 Cells
Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.

Perform a cell count and determine cell viability. Viability should be above 90% for optimal

cryopreservation.

Centrifuge the cell suspension at 150 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium

(90% FBS, 10% DMSO) at a concentration of 1-2 x 10⁶ cells/mL[8].

Aliquot 1 mL of the cell suspension into each cryovial.

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24

hours.

For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in development and is often dysregulated in

cancer. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt

ligand binding to its receptor complex leads to the inactivation of this complex, allowing β-

catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While

its activation in canine melanoma is considered rare, understanding this pathway remains

relevant.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://cellculture2.altervista.org/the-split-ratio/
https://altogen.com/cell-passage-correctly-dilute-split-cultured-cells/
https://www.cosmobio.co.jp/product/uploads/document/RKL_Cell-Culture-Protocol-for-Melanoma.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inside NucleusWnt Ligand Frizzled Receptor
Binds

Dishevelled
Activates

LRP5/6

Destruction Complex
(Axin, APC, GSK3β, CK1)

Inhibits
β-catenin

Phosphorylates for
Degradation

Proteasome
Degraded

Nucleus
Translocates

TCF/LEF

Binds

Target Gene
Transcription

Activates

Click to download full resolution via product page

Caption: Canonical Wnt/β-catenin signaling pathway.

STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently activated

in cancer and plays a role in cell proliferation, survival, and invasion. Cytokines or growth

factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which then

phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and

activates the transcription of target genes. This pathway is a potential therapeutic target in

canine melanoma.
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Caption: STAT3 signaling pathway in cancer.
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Experimental Workflow: In Vitro Drug Screening
This workflow outlines a typical process for screening the efficacy of a new drug on the CMeC-

1 cell line.

Start: CMeC-1 Cell Culture

Seed CMeC-1 cells in
96-well plates

Incubate for 24h

Add serial dilutions of
Test Compound

Incubate for 72h

Perform Cell Viability Assay
(e.g., MTT, CellTiter-Glo)

Data Analysis:
Calculate IC50

End: Determine Drug Efficacy
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Caption: In vitro drug screening workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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